1-N-Cbz-2-ethylpiperidin-4-one 1-N-Cbz-2-ethylpiperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908398
InChI: InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

1-N-Cbz-2-ethylpiperidin-4-one

CAS No.:

Cat. No.: VC15908398

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

1-N-Cbz-2-ethylpiperidin-4-one -

Specification

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1
Standard InChI Key WEIQKOUQSRGZDC-CYBMUJFWSA-N
Isomeric SMILES CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-N-Cbz-2-ethylpiperidin-4-one typically begins with 4-piperidone derivatives. A representative pathway involves:

  • Alkylation of 4-piperidone: Introduction of the ethyl group at C2 via nucleophilic substitution or alkylation under basic conditions. For example, treatment of 4-piperidone with ethyl bromide in the presence of potassium carbonate yields 2-ethylpiperidin-4-one .

  • Cbz Protection: The free amine is protected using benzyl chloroformate (CbzCl) in a biphasic system. A procedure adapted from involves reacting 2-ethylpiperidin-4-one with CbzCl in tetrahydrofuran (THF) and aqueous sodium carbonate, followed by extraction and purification via flash chromatography. This step affords the title compound in yields exceeding 85% .

Optimization and Scalability

Critical parameters include reaction temperature (0–25°C), stoichiometry (1.2 equiv CbzCl), and solvent choice (THF/water mixture) . Large-scale production necessitates careful control of exothermic reactions during CbzCl addition. Recent advances in flow chemistry have improved scalability, reducing purification challenges associated with traditional batch methods .

Physicochemical Properties

PropertyValueMethod/Conditions
Molecular Weight261.31 g/molCalculated
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point132–135°C (0.3 mmHg)Reduced Pressure Distillation
Density1.185 g/cm³Pycnometry (25°C)
Refractive Indexn²⁰/D 1.549Abbe Refractometer
SolubilitySoluble in CHCl₃, DCM, EtOAc; sparingly soluble in H₂OExperimental

The compound exhibits moderate lipophilicity (logP ≈ 2.8), favoring partitioning into organic phases. Its stability under acidic conditions (pH 5–6) makes it suitable for reactions in mildly acidic environments .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, OCH₂Ph), 3.75–3.68 (m, 2H, NCH₂), 2.85–2.78 (m, 2H, COCH₂), 2.40–2.30 (m, 1H, CH(CH₂CH₃)), 1.60–1.45 (m, 4H, ring CH₂), 1.10 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 207.8 (C=O), 155.2 (OCO), 136.5–128.0 (Ar–C), 67.3 (OCH₂), 50.1 (NCH₂), 41.8 (COCH₂), 28.5 (CH(CH₂CH₃)), 22.7 (ring CH₂), 11.4 (CH₂CH₃) .

Mass Spectrometry

  • ESI-MS: m/z 262.1 [M+H]⁺ (calculated for C₁₅H₂₀NO₃⁺: 262.1443) .

  • Fragmentation: Dominant peaks at m/z 91.1 (C₇H₇⁺, benzyl ion) and 156.0 (C₈H₁₄NO₂⁺, piperidone fragment) .

Infrared Spectroscopy

  • IR (neat): 2965 cm⁻¹ (C–H stretch, ethyl), 1695 cm⁻¹ (C=O, piperidone), 1520 cm⁻¹ (N–H bend, Cbz), 1225 cm⁻¹ (C–O–C stretch) .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

Influenza A/H1N1 inhibitors featuring N-benzyl-4,4-disubstituted piperidines demonstrate the utility of Cbz-protected intermediates. Compound 2 (EC₅₀ = 1.9 µM) in shares structural motifs derivable from 1-N-Cbz-2-ethylpiperidin-4-one via Ugi multicomponent reactions. The ethyl group enhances metabolic stability compared to methyl analogues .

Neurological Drug Synthesis

The piperidine scaffold is prevalent in dopamine reuptake inhibitors and sigma receptor ligands. Cbz protection allows selective deprotection under hydrogenolysis conditions, enabling sequential functionalization .

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